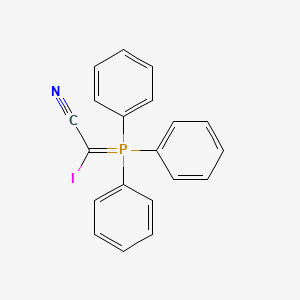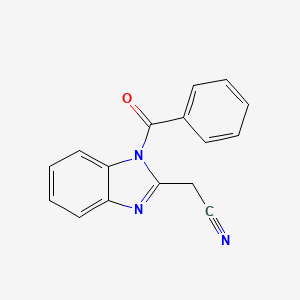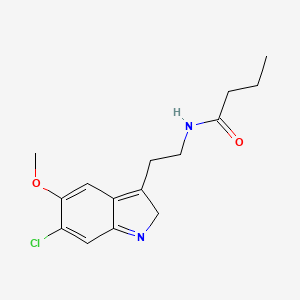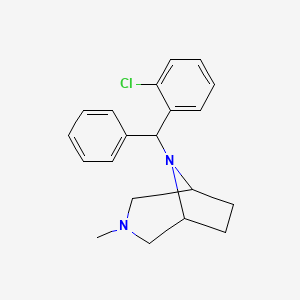
8-(o-Chlorodiphenyl)methyl-3-methyl-3,8-diazabicyclo(3.2.1)octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(o-Chlorodiphenyl)methyl-3-methyl-3,8-diazabicyclo(3.2.1)octane is a complex organic compound that belongs to the class of diazabicyclo compounds. These compounds are characterized by their bicyclic structure containing nitrogen atoms. The presence of the o-chlorodiphenylmethyl group adds to the complexity and potential reactivity of this molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-(o-Chlorodiphenyl)methyl-3-methyl-3,8-diazabicyclo(3.2.1)octane can be achieved through a series of cycloaddition reactions. One common method involves the cycloaddition of azomethine ylides derived from 2(1H)-pyrazinones with acrylate and acrylic acid derivatives . The reaction conditions typically involve the use of methyl and tert-butyl acrylate, as well as methyl crotonate, to afford the desired diazabicyclo compound in moderate to high yields .
Industrial Production Methods
Industrial production of this compound may involve similar cycloaddition reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques such as chromatography and crystallization can ensure the production of high-quality this compound.
Analyse Chemischer Reaktionen
Types of Reactions
8-(o-Chlorodiphenyl)methyl-3-methyl-3,8-diazabicyclo(3.2.1)octane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The presence of the o-chlorodiphenylmethyl group allows for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
8-(o-Chlorodiphenyl)methyl-3-methyl-3,8-diazabicyclo(3.2.1)octane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a pharmacophore in drug design.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 8-(o-Chlorodiphenyl)methyl-3-methyl-3,8-diazabicyclo(3.2.1)octane involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Azabicyclo[3.2.1]octane: A structurally similar compound with a different substitution pattern.
3-Chloro-8-methyl-8-azabicyclo[3.2.1]octane: Another related compound with a similar bicyclic structure.
Uniqueness
8-(o-Chlorodiphenyl)methyl-3-methyl-3,8-diazabicyclo(3.2.1)octane is unique due to the presence of the o-chlorodiphenylmethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
63978-18-7 |
|---|---|
Molekularformel |
C20H23ClN2 |
Molekulargewicht |
326.9 g/mol |
IUPAC-Name |
8-[(2-chlorophenyl)-phenylmethyl]-3-methyl-3,8-diazabicyclo[3.2.1]octane |
InChI |
InChI=1S/C20H23ClN2/c1-22-13-16-11-12-17(14-22)23(16)20(15-7-3-2-4-8-15)18-9-5-6-10-19(18)21/h2-10,16-17,20H,11-14H2,1H3 |
InChI-Schlüssel |
GBSHACQSHDFSEP-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CC2CCC(C1)N2C(C3=CC=CC=C3)C4=CC=CC=C4Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


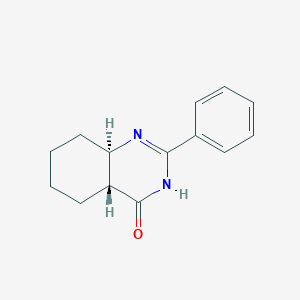
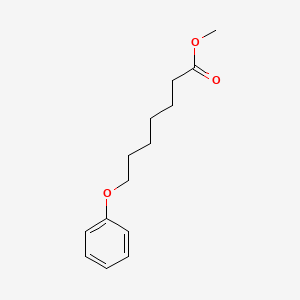
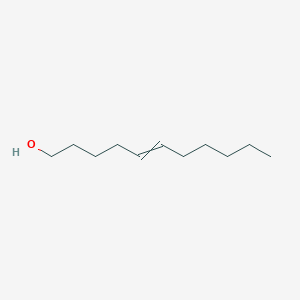
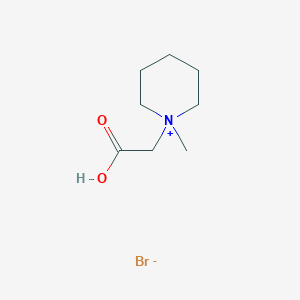
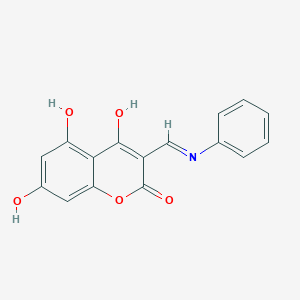
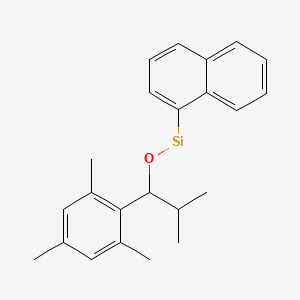



![3-[(2-Amino-2-carboxyethyl)sulfanyl]-5-methoxy-L-tyrosine](/img/structure/B14487229.png)
![N-[(Benzyloxy)carbonyl]-L-alanyl-L-phenylalanyl-L-leucinamide](/img/structure/B14487233.png)
